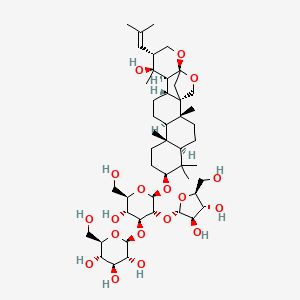

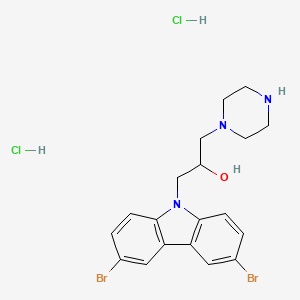

![molecular formula C33H33N3O15 B1667771 Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate CAS No. 1137359-47-7](/img/structure/B1667771.png)

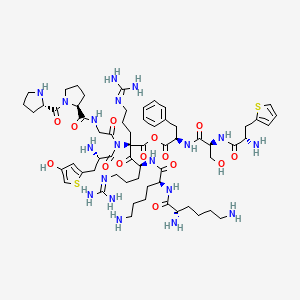

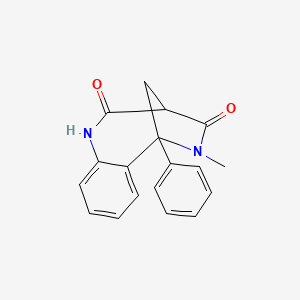

Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate

描述

BRD7552 is a small molecule that induces expression of pancreatic and duodenal homeobox 1 (PDX1), a transcription factor involved in pancreas development and function. BRD7552 dose-dependently increases PDX1 and insulin gene expression, as well as PDX1 protein levels, in PANC-1 cells. It also increases acetylation of histone H3 and trimethylation of H3K4 and H3K9.

Novel Inducer of PDX1 Gene and Protein Expression, Changing the Epigenetic Status of the PDX1 Promoter. Up regulates PDX1 expression in both primary human islets and ductal cells. Induces epigenetic changes in the PDX1 promoter consistent with transcriptional activation. Increases insulin expression in PANC-1 cells, primary human islets and human duct-derived cells. ReferencesYuan et al A small-molecule inducer of PDX1 expression identified by high-throughput screening. Chem. Biol. 20 1513. PMID: 24290880.

PDX1 transcription factor inducer; up regulates PDX1 expression in both primary human islets and ductal cells. Induces epigenetic changes in the PDX1 promoter consistent with transcriptional activation. Increases insulin expression in PANC-1 cells, primary human islets and human duct-derived cells.

BRD-7552 is a PDX1 transcription factor inducer. It up regulates PDX1 expression in both primary human islets and ductal cells. It also Induces epigenetic changes in the PDX1 promoter consistent with transcriptional activation.

科研应用

Structural Analysis and Synthesis

The compound Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate has been studied for its structural properties and synthesis methodologies. For instance, Manolov, Morgenstern, and Hegetschweiler (2012) determined its structure using single-crystal X-ray crystallography, highlighting its crystallization in the triclinic crystal system and detailing the formation of intramolecular hydrogen bonds between its constituent groups (Manolov, Morgenstern, & Hegetschweiler, 2012).

Molecular Docking Studies

In addition, the compound has been utilized in molecular docking studies. Shakir, Saoud, and Hussain (2020) demonstrated the use of a related compound in molecular docking for targeting the bacterial gyrase enzyme, which is crucial in antibacterial applications (Shakir, Saoud, & Hussain, 2020).

Synthesis of Heterocyclic Systems

Research by Malzogu et al. (2000) explored reactions involving ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate, which relates to the compound , for the synthesis of various heterocyclic systems. These systems are significant in the development of new pharmaceuticals and materials (Malzogu et al., 2000).

Novel Compounds and Liquid Crystal Properties

The research by Weerasekare et al. (2003) involved synthesizing related compounds that exhibit properties of liquid crystals. Such research contributes to the development of materials with specific optical and electronic properties (Weerasekare et al., 2003).

Bioactive Compounds Synthesis

Furthermore, Liu et al. (2018) synthesized related compounds and evaluated their antitumor activity. This represents the potential use of such compounds in developing new cancer treatments (Liu et al., 2018).

性质

IUPAC Name |

ethyl 4-[[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOLIMLEFKWKOY-IXMSMLDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 23891512 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。